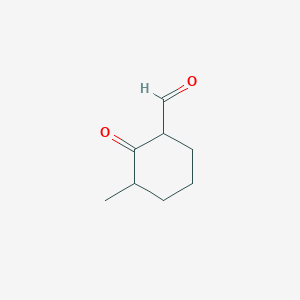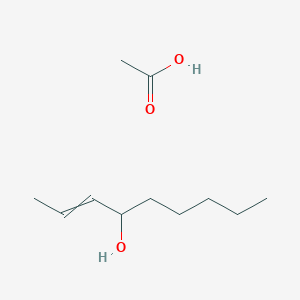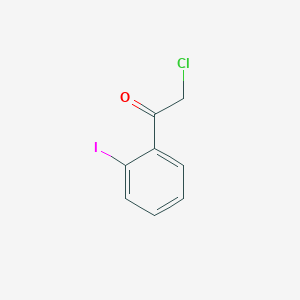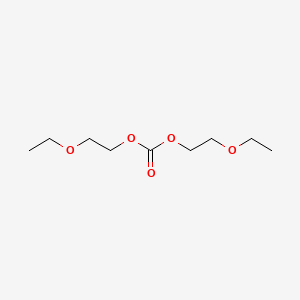
Bis(2-ethoxyethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethoxyethyl) carbonate is an organic compound with the molecular formula C8H16O5 It is a type of carbonate ester, which is characterized by the presence of a carbonate group (CO3) bonded to two ethoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80°C and a pressure of 1 to 2 atmospheres. The catalyst used can be a base such as potassium carbonate or an acid such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or titanium isopropoxide.
Polymerization: Often conducted under an inert atmosphere with a catalyst such as dibutyltin dilaurate.
Hydrolysis: Ethylene glycol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(2-ethoxyethyl) carbonate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of cyclic carbonates and polycarbonates.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form biodegradable polycarbonates makes it a candidate for developing biocompatible materials for medical implants and controlled drug release.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers. These polymers are utilized in various applications, including coatings, adhesives, and sealants. Its role in the synthesis of non-isocyanate polyurethanes is also of significant interest due to the growing demand for environmentally friendly materials.
Mecanismo De Acción
The mechanism by which bis(2-ethoxyethyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that can undergo ring-opening polymerization to form polycarbonates. The molecular targets and pathways involved in its biological applications are related to its biodegradability and biocompatibility, making it suitable for use in medical devices and drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds:
Bis(2-methoxyethyl) carbonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Bis(2-ethylhexyl) carbonate: Contains longer alkyl chains, resulting in different physical properties.
Dimethyl carbonate: A simpler carbonate ester with two methyl groups.
Uniqueness: Bis(2-ethoxyethyl) carbonate is unique due to its balance of reactivity and stability. Its ethoxyethyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to bis(2-methoxyethyl) carbonate, it offers slightly different solubility and reactivity profiles, which can be advantageous in specific synthetic and industrial processes.
Propiedades
Número CAS |
2049-74-3 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
bis(2-ethoxyethyl) carbonate |
InChI |
InChI=1S/C9H18O5/c1-3-11-5-7-13-9(10)14-8-6-12-4-2/h3-8H2,1-2H3 |
Clave InChI |
BLWNPYNZLCQESL-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


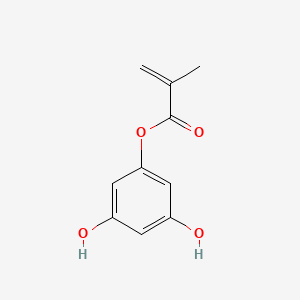

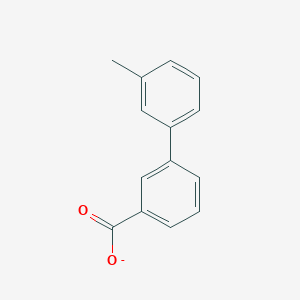
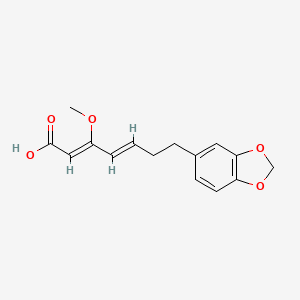

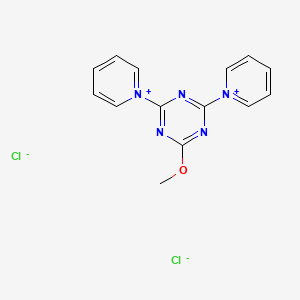
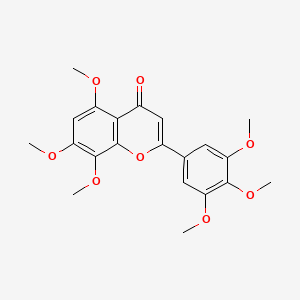
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
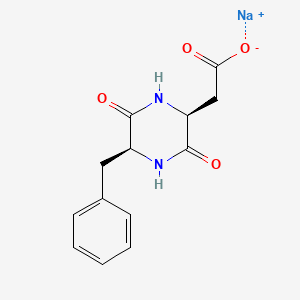
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
